5-Lipoxygenase Inhibitory Potency
Isobutyl 4-oxo-4H-chromene-2-carboxylate exhibits a specific and quantifiable inhibitory activity against rat 5-lipoxygenase. Its IC50 value of 53,000 nM (53 µM) [1] provides a clear potency benchmark for comparison. This is in contrast to the clinically used 5-LOX inhibitor zileuton, which has reported IC50 values of 300-500 nM in rat PMNL and RBL-1 cells [2]. While significantly less potent than zileuton, this defined IC50 value is crucial for researchers seeking a moderate-affinity 5-LOX tool compound for probing pathway dynamics, screening for synergistic effects, or as a starting point for scaffold optimization where high potency is not the primary objective.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 53,000 nM |
| Comparator Or Baseline | Zileuton: 300 nM (rat PMNL) to 500 nM (RBL-1 cells) |
| Quantified Difference | Approximately 100- to 175-fold less potent |
| Conditions | Target: Rat polyunsaturated fatty acid 5-lipoxygenase [1]; Comparator: Rat polymorphonuclear leukocytes (PMNL) and rat basophilic leukemia-1 (RBL-1) cells [2]. |
Why This Matters
This quantified potency differential enables precise selection based on experimental requirements, whether for a high-potency inhibitor (zileuton) or a moderate-affinity probe (target compound).
- [1] BindingDB. (n.d.). Ki Summary for BDBM50006804 (ChEMBL_4194/CHEMBL619996). Retrieved from bdb2.ucsd.edu View Source
- [2] Stratech. (n.d.). Zileuton (CAS 111406-87-2). Retrieved from www.stratech.co.uk View Source
